molecular formula C7H6Cl2N2O B1334444 2,3-Dichlorobenzohydrazide CAS No. 438197-19-4

2,3-Dichlorobenzohydrazide

Cat. No.: B1334444
CAS No.: 438197-19-4
M. Wt: 205.04 g/mol
InChI Key: BXJDUQVJADYYCG-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O. It is a derivative of benzohydrazide, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzohydrazide can be synthesized through the reaction of 2,3-dichlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2,3-Dichlorobenzoyl chloride+Hydrazine hydrateThis compound+Hydrochloric acid\text{2,3-Dichlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,3-Dichlorobenzoyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional steps such as purification through recrystallization or distillation to remove impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .

Scientific Research Applications

2,3-Dichlorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzohydrazide
  • 3,4-Dichlorobenzohydrazide
  • 2,3-Dichlorobenzamide

Comparison: 2,3-Dichlorobenzohydrazide is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications .

Properties

IUPAC Name

2,3-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDUQVJADYYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397471
Record name 2,3-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438197-19-4
Record name 2,3-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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